molecular formula C19H31F2N5O2 B7000159 N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide

Cat. No.: B7000159
M. Wt: 399.5 g/mol
InChI Key: OXYUPXUENAAPMV-UHFFFAOYSA-N
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Description

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound featuring a pyrazole ring substituted with a difluoromethyl group and a 2-methylpropyl group

Properties

IUPAC Name

N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31F2N5O2/c1-14(2)12-26-13-15(16(23-26)17(20)21)22-18(27)24-6-4-19(3,5-7-24)25-8-10-28-11-9-25/h13-14,17H,4-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYUPXUENAAPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)F)NC(=O)N2CCC(CC2)(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the carbonyl group.

    Substitution Products: Compounds where the difluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
  • N-[3-(chloromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-[3-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide offers a unique balance of metabolic stability and bioactivity. The difluoromethyl group provides a distinct advantage in terms of enhancing the compound’s pharmacokinetic properties, making it a valuable candidate for further development in various fields.

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